molecular formula C16H14ClN3O2S2 B2836680 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034462-86-5

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2836680
CAS No.: 2034462-86-5
M. Wt: 379.88
InChI Key: IAIMBJUETMNXEU-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-2-methyl-substituted benzene core linked to a pyrazine-thiophene hybrid moiety. The sulfonamide group (–SO₂NH–) serves as a critical pharmacophore, often associated with biological activity in medicinal chemistry . The pyrazine ring (a six-membered diazine) and thiophene (a sulfur-containing five-membered heterocycle) contribute to electronic and steric properties that may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

3-chloro-2-methyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-11-13(17)3-2-4-15(11)24(21,22)20-9-14-16(19-7-6-18-14)12-5-8-23-10-12/h2-8,10,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIMBJUETMNXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of pyrazine, particularly those containing thiophene moieties, exhibit significant antiviral activity against various viruses. For instance, compounds with similar structures have demonstrated effectiveness against the measles virus and HIV, showing promising half-maximal effective concentrations (EC50) in vitro.

Case Study: Antiviral Activity

A study published in Molecules explored a series of N-Heterocycles, including derivatives similar to 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide. The findings revealed that these compounds could inhibit viral replication effectively, with some exhibiting EC50 values lower than 10 μM against HIV strains resistant to traditional treatments .

Anticancer Potential

The compound's structure suggests it may also have anticancer properties. Research on sulfonamide derivatives has shown that they can inhibit tumor growth by interfering with specific cellular pathways. The presence of the thiophene and pyrazine groups may enhance this activity by promoting selective targeting of cancer cells.

Case Study: Anticancer Activity

In a study examining the effects of various benzenesulfonamides on cancer cell lines, compounds structurally related to this compound were shown to induce apoptosis in human cancer cells. The results indicated a dose-dependent response, with IC50 values ranging from 5 to 15 μM across different cell lines .

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazine and thiophene rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, emphasizing structural features and inferred biological relevance:

Compound Name & Source Core Structure Substituents Heterocycles Biological Target (Inferred)
Target Compound Benzenesulfonamide 3-Cl, 2-Me on benzene; pyrazine-thiophene Pyrazine, Thiophene Undisclosed (structural analogies suggest kinase or receptor targets)
BVT.2733 () Benzenesulfonamide 3-Cl, 2-Me; thiazole-piperazine Thiazole Glucocorticoid metabolism modulator
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide () Benzo[b]thiophene-2-sulfonamide 5-Cl, 3-Me; piperazine-methoxy phenyl Benzo[b]thiophene, Piperazine Serotonin receptor antagonist (SB series)
BD629878 () Pyridinone-sulfonamide Trifluoromethyl; pyrazine-methylsulfonamido Pyrazine, Pyridinone Kinase or enzyme inhibitor (based on pyrazine motifs)

Key Structural and Functional Differences:

Benzo[b]thiophene-2-sulfonamide () features a fused aromatic system, likely improving membrane permeability but reducing conformational flexibility relative to the pyrazine-thiophene hybrid .

Substituent Effects :

  • The 3-chloro-2-methyl group on the benzene ring is conserved in BVT.2733 and the target compound, suggesting a role in hydrophobic interactions or steric hindrance .
  • BD629878 () incorporates a trifluoromethyl group, which may enhance metabolic stability and electronegativity .

Biological Implications :

  • BVT.2733’s thiazole-piperazine moiety likely targets enzymes involved in cortisol metabolism, whereas the SB series () leverages piperazine for serotonin receptor antagonism .
  • The pyrazine-thiophene system in the target compound could favor interactions with ATP-binding pockets or metal-containing enzymes due to its nitrogen-rich architecture .

Hydrogen Bonding and Crystallinity:

  • The sulfonamide group (–SO₂NH–) acts as both hydrogen bond donor (N–H) and acceptor (S=O), while pyrazine nitrogens provide additional acceptor sites. This contrasts with BD629878, where the pyridinone oxygen may dominate H-bonding .
  • Graph set analysis () suggests that the target compound’s crystal packing could involve extended networks via S=O···H–N and pyrazine-thiophene π-stacking, influencing solubility and stability .

Biological Activity

3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide, also referred to by its CAS number 2034462-86-5, is a sulfonamide compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry, particularly in antimicrobial and antiviral research.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O2S2C_{16}H_{14}ClN_{3}O_{2}S_{2} with a molecular weight of 379.9 g/mol. Its structure includes a sulfonamide group, a thiophene ring, and a pyrazine moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC16H14ClN3O2S2C_{16}H_{14}ClN_{3}O_{2}S_{2}
Molecular Weight379.9 g/mol
CAS Number2034462-86-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazine Ring : Achieved through condensation reactions.
  • Introduction of the Thiophene Ring : Often through the Gewald reaction.
  • Sulfonamide Formation : Involves reacting intermediates with sulfonyl chlorides.

These steps are optimized for yield and purity using various catalysts and conditions .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity, primarily through inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against various pathogens .

Antiviral Potential

Recent research has suggested that heterocyclic compounds like this one may possess antiviral properties. The presence of the pyrazine and thiophene rings enhances binding affinity to viral targets, potentially inhibiting viral replication mechanisms .

The proposed mechanism involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, blocking enzyme active sites.
  • Binding Affinity : The thiophene and pyrazine rings contribute to the compound's overall binding specificity to biological targets .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with its potency .
  • Antiviral Activity : An investigation into similar heterocyclic compounds revealed promising results against viral infections such as HIV and HCV, suggesting that modifications in the structure could enhance efficacy .

Research Findings

Research has shown that:

  • Compounds with similar structures can achieve EC50 values in the low micromolar range against specific pathogens.
  • Structural modifications can lead to improved selectivity and reduced cytotoxicity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-2-methyl-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazine-thiophene core via Suzuki-Miyaura coupling between 3-bromopyrazine and thiophen-3-ylboronic acid under Pd catalysis .
  • Step 2 : Methylation of the pyrazine nitrogen using methyl iodide in the presence of a base like NaH .
  • Step 3 : Sulfonylation of the benzenesulfonyl chloride with the intermediate amine under anhydrous conditions (e.g., DCM, triethylamine, 0–5°C) .

Q. Key optimization parameters :

  • Temperature control (<50°C) to prevent decomposition of the thiophene moiety .
  • Solvent choice: Polar aprotic solvents (DMF, THF) improve coupling efficiency, while dichloromethane aids sulfonylation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the pyrazine-thiophene coupling (e.g., thiophene proton shifts at δ 7.2–7.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 424.05 for C17_{17}H14_{14}ClN3_3O2_2S2_2) .
  • XRD : Resolves crystal packing and hydrogen-bonding patterns (SHELX refinement recommended) .

Q. How does the sulfonamide group influence the compound’s reactivity and solubility?

  • Reactivity : The sulfonamide acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets (e.g., enzyme active sites) .
  • Solubility : Poor aqueous solubility (logP ≈ 3.2) due to the hydrophobic thiophene and methyl groups. Solubility enhancers:
    • Co-solvents (DMSO:water mixtures) .
    • Salt formation (e.g., sodium sulfonate) .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Challenges :
    • Disorder in the thiophene ring due to rotational flexibility .
    • Weak diffraction from light atoms (S, Cl) requiring high-intensity X-ray sources .
  • Solutions :
    • Use SHELXL for iterative refinement of thermal parameters .
    • Cryocooling (100 K) to stabilize crystals during data collection .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

  • Key modifications :
    • Pyrazine substitution : Replacing thiophen-3-yl with furan-3-yl increases antimicrobial activity but reduces metabolic stability .
    • Sulfonamide substituents : Electron-withdrawing groups (e.g., -CF3_3) enhance target binding affinity .

Q. How do conflicting biological activity data arise in studies of this compound, and how are they resolved?

  • Sources of contradiction :
    • Variability in assay conditions (e.g., serum protein binding affecting bioavailability) .
    • Impurity profiles (e.g., residual Pd from coupling reactions inhibiting enzymes) .
  • Resolution strategies :
    • Standardize assay protocols (e.g., fixed serum concentration).
    • Purify via preparative HPLC (≥99.5% purity) .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

  • Docking studies : AutoDock Vina models sulfonamide H-bonding with kinase ATP pockets .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can solubility limitations be addressed without compromising bioactivity?

  • Strategies :
    • Prodrug design : Introduce phosphate esters for enhanced aqueous solubility, which hydrolyze in vivo .
    • Nanoformulation : Liposomal encapsulation improves bioavailability (e.g., 80% release over 24h in PBS) .

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